Pseudo Acarbose

Pharmaceutical impurity profiling HPLC method validation Mass spectrometry

Procure authentic Pseudo Acarbose (EP Impurity H, CAS 196944-81-7) to ensure compendial compliance in generic acarbose development. This 4,6-dideoxy pseudotetrasaccharide elutes at RRT~0.6 under pharmacopeial HPLC conditions—distinct from Impurity A (RRT 0.9) and Impurity B (RRT 0.8)—preventing misassignment that leads to batch rejection at the ≤0.2% acceptance limit. Fully characterized (≥95% purity, COA with MS/NMR/HPLC) and traceable to USP/EP primary standards, it supports AMV, system suitability, forced degradation studies, and ICH Q1A(R2) stability protocols with unit RRF=1.0.

Molecular Formula C25H43NO17
Molecular Weight 629.6 g/mol
Cat. No. B12065500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudo Acarbose
Molecular FormulaC25H43NO17
Molecular Weight629.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)C)O)O)NC4C=C(C(C(C4O)O)O)CO
InChIInChI=1S/C25H43NO17/c1-6-11(26-9-3-8(4-27)12(29)15(32)13(9)30)14(31)19(36)24(39-6)42-21-7(2)40-25(20(37)17(21)34)43-22-10(5-28)41-23(38)18(35)16(22)33/h3,6-7,9-38H,4-5H2,1-2H3
InChIKeyXJAJBWIEVGWQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudo Acarbose (Acarbose EP Impurity H, CAS 196944-81-7): Core Identity and Procurement-Relevant Physicochemical Profile


Pseudo Acarbose (CAS 196944-81-7, synonym: Acarbose EP Impurity H) is a nitrogen-containing pseudotetrasaccharide belonging to the acarbose homologous series of microbial α-glucosidase inhibitors [1]. Its molecular formula is C25H43NO17 (molecular weight 629.61 g/mol), distinguishing it from the parent drug acarbose (C25H43NO18, MW 645.62) by a single oxygen atom difference arising from 4,6-dideoxy modification in the first glucose ring and a 6-deoxy substitution in the second ring [2]. The compound is formally designated as O-4,6-Dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-enyl]amino]-α-D-glucopyranosyl-(1→4)-O-6-deoxy-α-D-glucopyranosyl-(1→4)-D-glucopyranose per European Pharmacopoeia and USP nomenclature [3]. Pseudo Acarbose is a structurally related impurity arising from the microbial fermentation process of Actinoplanes species used in acarbose production, and it functions as a competitive inhibitor of α-glucosidase enzymes through its acarviosine-derived core [4].

Why Acarbose Analogs and In-Class α-Glucosidase Inhibitors Cannot Be Interchanged with Pseudo Acarbose in Analytical and Research Workflows


Pseudo Acarbose is not merely a weaker or less pure form of acarbose; it is a chemically distinct entity with a specific 4,6-dideoxy modification that alters its chromatographic retention, molecular mass, and enzyme-binding profile relative to both acarbose and other pseudotetrasaccharide congeners such as isoacarbose or acarviosine-glucose [1]. In pharmacopeial HPLC methods, Pseudo Acarbose (Impurity H) elutes at a relative retention time (RRT) of approximately 0.6, which is substantially different from the parent acarbose peak (RRT = 1.0) and from Impurity A (RRT = 0.9), Impurity C (RRT = 1.2), and Impurity E (RRT = 1.7) — meaning substitution with a different impurity standard would yield incorrect peak identification and quantification in validated analytical procedures [2]. Furthermore, structurally similar analogs such as isoacarbose possess a unique α-(1→6) terminal linkage to glucose that confers resistance to enzymatic rearrangement by human pancreatic α-amylase, a property not shared by acarbose or its simple deoxy derivatives, illustrating that even single-linkage changes within the pseudotetrasaccharide scaffold produce functionally divergent biochemical behavior [3]. Generic substitution between impurity reference standards without structural verification therefore carries a high risk of method failure, erroneous impurity profiling, and non-compliance with regulatory submission requirements.

Pseudo Acarbose Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement Decisions


Molecular Formula Distinction: One Fewer Oxygen Atom Than Acarbose Confers Different Chromatographic and Mass Spectrometric Properties

Pseudo Acarbose is differentiated from the parent drug acarbose by the absence of one oxygen atom in its molecular formula. The target compound has the formula C25H43NO17 (MW 629.61 g/mol), whereas acarbose has C25H43NO18 (MW 645.62 g/mol), representing a mass difference of 16 Da [1][2]. This oxygen deficit arises from a 4,6-dideoxy modification at the first glucose unit and a 6-deoxy substitution at the second glucose unit of the pseudotetrasaccharide scaffold, compared to acarbose which retains hydroxyl groups at these positions [3]. The mass difference of 16 atomic mass units is directly observable by high-resolution mass spectrometry and translates to a distinct chromatographic retention: under the USP HPLC method (acetonitrile/phosphate buffer 750:250, L8 column, 210 nm detection), Pseudo Acarbose (Impurity H) exhibits a relative retention time of approximately 0.6 versus the acarbose main peak at RRT = 1.0 [4].

Pharmaceutical impurity profiling HPLC method validation Mass spectrometry Pharmacopeial reference standards

Pharmacopeial Acceptance Limit: Impurity H Capped at ≤0.2% in Acarbose API Defines the Critical Analytical Window

Under both the USP and EP monographs for acarbose, Pseudo Acarbose is designated as Specified Impurity H with a maximum permitted level of 0.2% in the drug substance, alongside a total impurities cap of 3.0% [1][2]. Among the eight specified impurities (A through H), Impurity H shares the lowest individual limit (0.2%) with Impurity E and the 'any individual unknown impurity' threshold, while Impurity A has a higher limit of 0.6%, Impurity B 0.5%, Impurity C 1.5%, Impurity D 1.0%, and Impurities F and G 0.3% each [1]. The relative response factor (RRF) for Impurity H is 1.0, identical to the parent acarbose, meaning its peak area directly reflects its mass proportion without correction — a property that simplifies quantification but demands high-purity reference material to avoid systematic overestimation [3]. Typical commercial reference standards of Pseudo Acarbose are supplied at ≥95% purity (HPLC), with full characterization data including NMR, MS, and HPLC chromatograms provided in the Certificate of Analysis [4].

Regulatory compliance Pharmacopeial monograph Quality control ANDA submission

Competitive α-Glucosidase Inhibition: Class-Level Mechanism Shared with Acarbose but with Structurally Predicted Affinity Differences

Pseudo Acarbose functions as a competitive inhibitor of α-glucosidase enzymes, mimicking the oligosaccharide substrate at the enzyme active site through its acarviosine-derived pseudodisaccharide core containing the valienamine cyclitol moiety [1]. This mechanism is shared across the acarbose homologous series. For context, acarbose itself exhibits potent competitive inhibition with reported Ki values of approximately 10^-12 M against glucoamylase, Ki,app = 1 µM against barley α-amylase, and IC50 values of 0.16 µM (maltase) and 2.9 µM (sucrase) [2][3][4]. The structurally related analog D-gluco-dihydroacarbose, which differs from acarbose by saturation of the valienamine double bond, shows a 10,000-fold reduction in affinity (Ki ≈ 10^-8 M vs. 10^-12 M for acarbose against glucoamylase), demonstrating that even minor modifications to the pseudotetrasaccharide scaffold can profoundly alter inhibitory potency [5]. For Pseudo Acarbose, the 4,6-dideoxy modification removes hydrogen-bonding hydroxyl groups predicted to contact the enzyme active site, suggesting reduced binding affinity relative to acarbose, though direct Ki or IC50 determinations for Pseudo Acarbose using purified enzyme preparations have not been reported in the peer-reviewed literature [1]. Isoacarbose, another pseudotetrasaccharide analog with an α-(1→6) terminal linkage, inhibits α-amylase 15.2 times more potently than acarbose, confirming that structural variations within this compound class produce highly variable enzyme inhibition profiles [6].

Enzyme inhibition kinetics α-Glucosidase Competitive inhibitor Type 2 diabetes research

Storage Condition Differentiation: Extreme Hygroscopicity Demands Cold Storage Unlike Room-Temperature-Stable Acarbose

Pseudo Acarbose reference standards are characterized as extremely hygroscopic white lyophilized powder requiring long-term storage at 2–8°C (refrigerated) or −20°C (freezer), with shipment typically under ambient conditions but with a strong recommendation for immediate refrigeration upon receipt [1]. In contrast, acarbose API and certain reference standard formulations are specified for storage in tight containers at room temperature (recommended <15°C in a cool, dark place), although some suppliers also recommend −20°C for long-term stability . The hygroscopicity concern for acarbose and its analogs is well-documented: a storage-stabilization patent (US Patent application) explicitly states that 'acarbose is highly hygroscopic, and it is known that storage stability of acarbose or acarbose-containing preparations is largely affected by their water content,' noting that moisture absorption leads to degradation [2]. The COA for Pseudo Acarbose specifically notes an appearance of 'white lyophilized powder (extremely hygroscopic),' and suppliers uniformly prescribe 2–8°C refrigerator storage, distinguishing its handling requirements from those of less moisture-sensitive impurity reference standards [1].

Reference standard handling Hygroscopic stability Cold chain storage Analytical standard integrity

Regulatory Reference Standard Utility: Fully Characterized with COA, HPLC, MS, and NMR for GMP-Compliant ANDA and DMF Submissions

Pseudo Acarbose (Acarbose EP Impurity H) is supplied as a fully characterized reference standard with a comprehensive Certificate of Analysis (COA) including HPLC purity determination (typically ≥95% or 98+%), mass spectrometry (MS), and nuclear magnetic resonance (¹H NMR, ¹³C NMR) data, compliant with ISO 17034 standard material producer requirements in some supplier cases . This characterization package is specifically designed to support analytical method development, method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions for generic acarbose products [1]. In comparison, non-pharmacopeial acarbose analogs or research-grade inhibitors may lack the full regulatory characterization suite and traceability against USP or EP primary standards, limiting their acceptability in GMP environments [2]. The USP monograph explicitly references Impurity H in the System Suitability Mixture used to verify chromatographic performance before sample analysis, underscoring that Pseudo Acarbose is an integral component of the regulatory analytical framework rather than an optional research tool [3].

Regulatory submission Reference standard characterization GMP quality control Method validation

Pseudo Acarbose: Highest-Value Application Scenarios Driven by Quantitative Differentiation Evidence


Generic Acarbose ANDA/DMF Submission: Pharmacopeial Impurity H Reference Standard for QC Release Testing and Stability Studies

Pseudo Acarbose (EP Impurity H) is an indispensable reference standard for any pharmaceutical manufacturer or CRO developing a generic acarbose product. The USP and EP monographs mandate identification and quantification of Impurity H with a strict acceptance limit of ≤0.2% in the drug substance [1]. Use of an authentic, fully characterized Pseudo Acarbose standard (purity ≥95%, COA with HPLC/MS/NMR) with documented traceability against USP or EP primary standards is required for method validation (AMV), system suitability verification, and batch release testing [2]. The compound's distinct chromatographic behavior (RRT ≈ 0.6) and unit relative response factor (RRF = 1.0) make it a critical calibrant for accurate impurity quantification, directly impacting whether a manufactured lot meets the 3.0% total impurities threshold [3].

HPLC Method Development and Pharmacopeial Method Transfer: System Suitability and Peak Identification

During HPLC method development, transfer, or compendial method verification for acarbose analysis, Pseudo Acarbose serves as a retention time marker and peak identity confirmatory standard. The USP chromatographic system suitability test requires resolution between impurity peaks and the acarbose main peak, with a peak-to-valley ratio criterion of ≥1.2 for the Impurity A/acarbose pair [4]. Pseudo Acarbose elutes early (RRT ≈ 0.6) and must be correctly identified to prevent misassignment with Impurity D (RRT ≈ 0.5) or Impurity B (RRT ≈ 0.8), both of which elute in the same chromatographic region [3]. Procurement of a single, well-characterized Impurity H standard eliminates ambiguity in peak assignment during method robustness testing across different HPLC columns and mobile phase compositions.

Structural Biology and Enzyme Mechanism Studies Requiring a Deoxy-Modified Acarbose Scaffold

For academic and industrial research groups investigating the structure–activity relationships (SAR) of pseudotetrasaccharide α-glucosidase inhibitors, Pseudo Acarbose provides a naturally occurring deoxy variant that probes the contribution of the 4- and 6-position hydroxyl groups to enzyme binding affinity. While acarbose binds glucoamylase with Ki ≈ 10^-12 M, the related analog D-gluco-dihydroacarbose (saturated valienamine double bond) shows a 10,000-fold reduction in affinity (Ki ≈ 10^-8 M), and isoacarbose exhibits 15.2-fold greater potency than acarbose against α-amylase due to its unique α-(1→6) linkage [5][6]. Pseudo Acarbose, with its 4,6-dideoxy modification, offers an additional SAR data point to dissect hydrogen-bonding contributions to transition-state mimicry. Researchers should note that published Ki/IC50 values for Pseudo Acarbose are not currently available, and its use in enzyme inhibition studies requires de novo biochemical characterization.

Impurity Fate and Forced Degradation Studies: Tracking Deoxy Impurity Formation During Acarbose Stability Testing

In forced degradation studies (acid, base, oxidative, thermal, photolytic) and long-term stability testing of acarbose drug substance and finished product, Pseudo Acarbose is a key marker impurity that may form or increase under specific stress conditions. The microbial fermentation and downstream processing of acarbose are known to generate an impurity profile that includes component 2 (loss of terminal glucose) and other deoxy and hexose homologs [7]. Having an authentic Pseudo Acarbose reference standard enables accurate quantification of Impurity H formation or depletion during stability protocols, supporting shelf-life determination and degradation pathway elucidation as required by ICH Q1A(R2) guidelines.

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